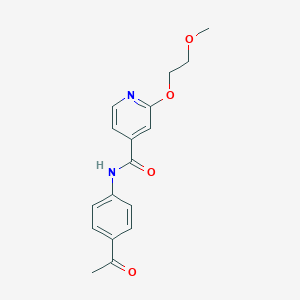

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

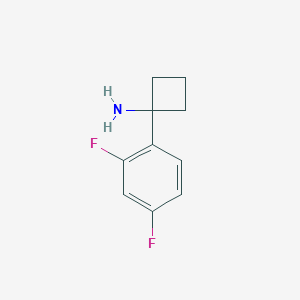

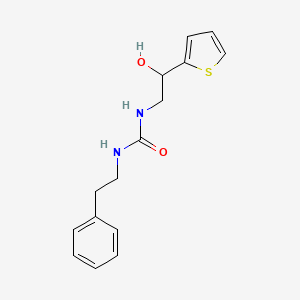

The compound “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” is a complex organic molecule that likely contains a benzothiazole moiety and an indole moiety . Benzothiazoles are heterocyclic aromatic compounds that are part of many biologically active molecules . Indoles are also aromatic heterocyclic organic compounds that have been found in many natural products .

Synthesis Analysis

While specific synthesis methods for “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” were not found, benzothiazoles can generally be synthesized by reacting substituted benzothiazol-2-yl amine with acetoacetic ester . The resulting product can then react with different hydrazines to give the title compounds .Molecular Structure Analysis

The molecular structure of “3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one” would likely be complex due to the presence of benzothiazole and indole moieties . These structures are characterized by aromatic rings and nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

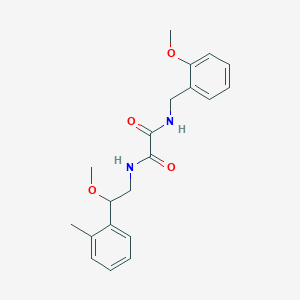

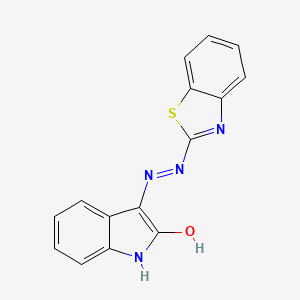

- Chemical Reactions and Derivatives : 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one (BTZHDIO) has been the basis for numerous chemical reactions, leading to the creation of a variety of derivatives. These derivatives have been achieved through reactions with various compounds such as ethyl bromoacetate, benzoyl chloride, and acetic anhydride, resulting in products like dibenzoyl derivative, diacetyl derivative, and dihydrazide derivative. Interestingly, the use of ultrasound irradiation has shown to yield better outcomes in terms of reaction times and product yields (Badahdah, Hamid, & Noureddin, 2015).

Antimicrobial and Antiviral Applications

- Antimicrobial and Antiviral Activities : Several derivatives of BTZHDIO have been investigated for their antimicrobial and antiviral properties. Compounds derived from BTZHDIO have shown efficacy against various microbial strains, indicating potential use in developing new antimicrobial agents. These studies highlight the significance of BTZHDIO derivatives in the field of medicinal chemistry, particularly for their antimicrobial applications (Sareen et al., 2010).

Structural and Conformational Analysis

- Molecular Structure and Conformations : Research on the molecular structures of BTZHDIO derivatives has revealed insights into their conformations and intermolecular hydrogen bonding. Such studies are crucial in understanding the chemical behavior of these compounds, which is essential for their application in various scientific fields (Lindgren et al., 2013).

Synthesis Efficiency and Environmental Impact

- Greener Synthesis Approaches : Efforts have been made to develop more environmentally friendly synthesis methods for BTZHDIO and its derivatives. Such methods aim to reduce harmful environmental impacts while maintaining efficiency in the synthesis process. This aspect of research is pivotal in making chemical synthesis processes more sustainable and less harmful to the environment (Jain, Sharma, & Kumar, 2012).

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yldiazenyl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVEXBEAVKSDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chloro-4-fluorophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2666921.png)

![N-[3-[4-(4-Methylphenyl)sulfonylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2666922.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

![8-methyl-2-(4-nitrobenzyl)-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2666930.png)

![8-methoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2666931.png)